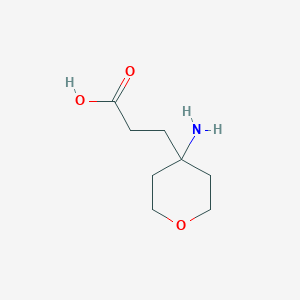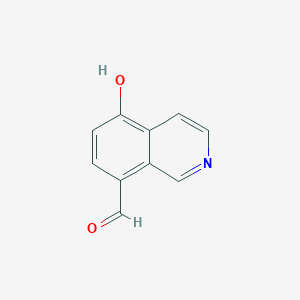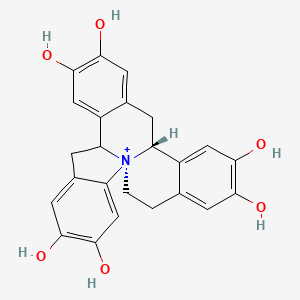
LatifolianA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LatifolianA is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LatifolianA typically involves a multi-step process that includes the use of specific reagents and catalysts. The initial step often involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form this compound. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Advanced techniques such as chromatography and crystallization are employed to purify the final product. The industrial production methods are designed to be cost-effective while maintaining the quality and consistency of this compound.
Análisis De Reacciones Químicas
Types of Reactions
LatifolianA undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule that are reactive under specific conditions.
Common Reagents and Conditions
Oxidation Reactions: Typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Often involve nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups attached to the this compound core.
Aplicaciones Científicas De Investigación
LatifolianA has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its use as an active ingredient in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of LatifolianA involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which this compound is used.
Comparación Con Compuestos Similares
LatifolianA is often compared with other compounds that have similar chemical structures or properties. Some of these similar compounds include:
Compound X: Known for its high reactivity and use in organic synthesis.
Compound Y: Studied for its biological activity and potential therapeutic applications.
Compound Z: Utilized in industrial processes for the production of advanced materials.
This compound stands out due to its unique combination of chemical reactivity, biological activity, and industrial applicability, making it a versatile and valuable compound in various fields of research and application.
Propiedades
Fórmula molecular |
C24H22NO6+ |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
(1R,17R)-1-azoniahexacyclo[15.8.0.01,9.02,7.010,15.018,23]pentacosa-2,4,6,10,12,14,18,20,22-nonaene-4,5,12,13,20,21-hexol |
InChI |
InChI=1S/C24H21NO6/c26-19-5-11-1-2-25-16-10-24(31)21(28)7-13(16)4-18(25)15-9-23(30)20(27)6-12(15)3-17(25)14(11)8-22(19)29/h5-10,17-18H,1-4H2,(H5-,26,27,28,29,30,31)/p+1/t17-,18?,25-/m1/s1 |
Clave InChI |
PTYAOGZKZAVRNA-WETBXJCESA-O |
SMILES isomérico |
C1C[N@@+]23[C@H](CC4=CC(=C(C=C4C2CC5=CC(=C(C=C35)O)O)O)O)C6=CC(=C(C=C61)O)O |
SMILES canónico |
C1C[N+]23C(CC4=CC(=C(C=C4C2CC5=CC(=C(C=C35)O)O)O)O)C6=CC(=C(C=C61)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13310631.png)
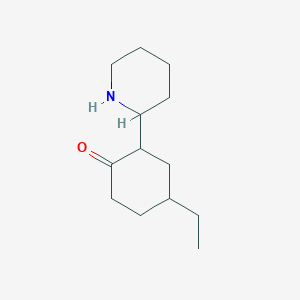
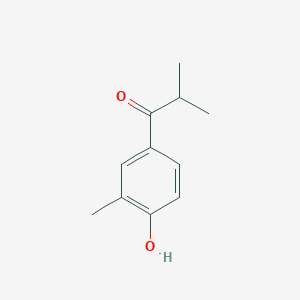
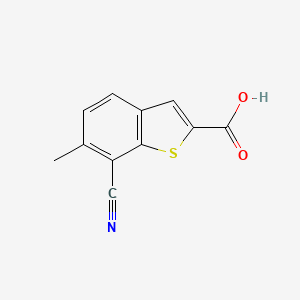
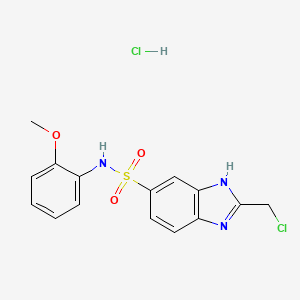


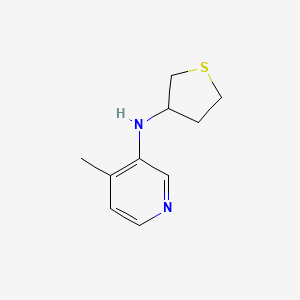


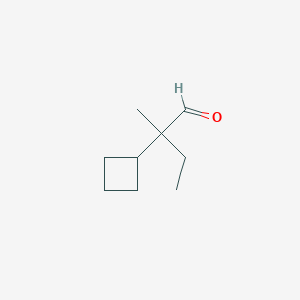
![5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13310694.png)
